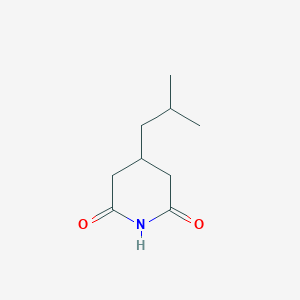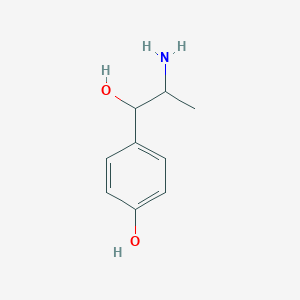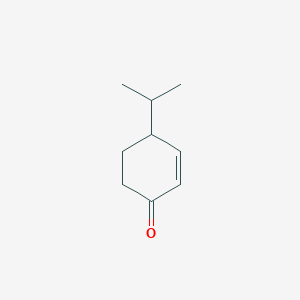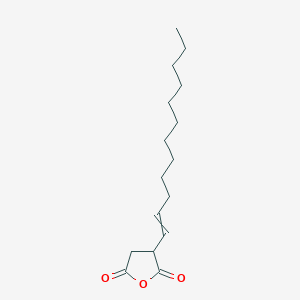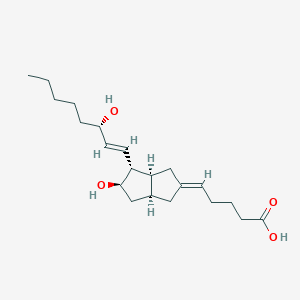
Carboprostaciclina
Descripción general
Descripción
Carbaprostacyclin (CPA) is a prostaglandin analog that has been used in scientific research for many years. It is a cyclic endoperoxide that is synthesized from arachidonic acid, and has a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Aplicaciones cardiovasculares
Carboprostaciclina es un análogo estable de la prostaciclina (PGI2), una potente hormona cardioprotectora . Se libera principalmente de las células endoteliales vasculares de los vasos sanguíneos . Cuando se infunde en conejos o perros, inhibe la agregación plaquetaria ex vivo . Sin embargo, el efecto persiste solo 10 minutos después de la finalización de la infusión, lo que implica una rápida inactivación metabólica de la this compound .
Agrupación antiplaquetaria
Se ha demostrado que la this compound inhibe la agregación plaquetaria con el 10% de la potencia molar exhibida por la PGI2 . La ED50 de la this compound para la inhibición in vitro de la agregación plaquetaria inducida por ADP en PRP humano es de 47 nM .
Química medicinal
La estructura química de la prostaciclina tiene una inestabilidad intrínseca en soluciones acuosas que limitó su análisis y uso clínico . Por lo tanto, se han diseñado y sintetizado diferentes análogos como la this compound con una actividad similar a la de la prostaciclina y con una estabilidad muy mejorada .
Modificaciones estructurales
Las modificaciones estructurales en las cadenas laterales α y ω para algunos análogos como la this compound dieron como resultado una mejor actividad y/o potencia y otras funciones únicas .
Diferenciación de células adiposas
Se demostró que la this compound afecta la diferenciación terminal de preadipocitos en células adiposas y aumenta la expresión de angiotensinógeno y proteína de unión a ácidos grasos adiposos con una EC50 de aproximadamente 0,5 µM
Mecanismo De Acción
Target of Action
Carboprostacyclin, also known as Carbacyclin, is a synthetic analogue of Prostaglandin I2 (PGI2) or Prostacyclin . It primarily targets the Prostaglandin I2 (PGI2) receptor , also known as the IP receptor . This receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .
Mode of Action
Carboprostacyclin acts as an agonist of the PGI2 receptor . It binds to the PGI2 receptor, causing myometrial contractions, which can lead to the induction of labor or the expulsion of the placenta . It also potently inhibits platelet aggregation .
Biochemical Pathways
Carboprostacyclin is involved in the prostaglandin biosynthesis pathway . It is biosynthesized from arachidonic acid via cyclooxygenase enzymes . In addition to its interaction with the IP receptor, Carboprostacyclin can also induce the expression of CPT-1 mRNA through PPARδ , independent of the IP receptor signaling pathway .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug play a crucial role in its bioavailability and efficacy .
Result of Action
The primary molecular effect of Carboprostacyclin is the inhibition of platelet aggregation . On a cellular level, it causes myometrial contractions . These effects make it useful in medical scenarios such as the management of postpartum hemorrhage .
Action Environment
It’s known that a variety of factors, including ph, temperature, and the presence of other molecules, can influence the action and stability of a compound .
Direcciones Futuras
Carbaprostacyclin has been found to promote vascular growth in hindlimb ischemia, and peroxisome proliferation-activated receptor β/δ signaling plays a critical role in inducing acidic fibroblast growth factor expression . This suggests potential future directions for the use of Carbaprostacyclin in the treatment of conditions related to vascular growth and ischemia .
Análisis Bioquímico
Biochemical Properties
Carboprostacyclin interacts with various enzymes and proteins. It is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . The nature of these interactions involves the transformation of arachidonic acid into a biologically active compound .
Cellular Effects
Carboprostacyclin has significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent vasodilator and inhibitor of platelet aggregation . This implies that carboprostacyclin plays a crucial role in cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, carboprostacyclin exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to interact with prostaglandin receptors, leading to a cascade of events that result in vasodilation and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, carboprostacyclin exhibits stability and does not degrade easily . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of carboprostacyclin vary with different dosages in animal models . While specific threshold effects or toxic effects at high doses are not mentioned in the available literature, it is known that carboprostacyclin has a pharmacodynamic profile similar to prostacyclin .
Metabolic Pathways
Carboprostacyclin is involved in the prostaglandin metabolic pathway . It interacts with enzymes such as COX-1 and COX-2, which are crucial for its biosynthesis from arachidonic acid .
Transport and Distribution
While specific transporters or binding proteins for carboprostacyclin are not mentioned in the available literature, it is known that prostacyclins are typically distributed within cells and tissues via diffusion .
Subcellular Localization
Given its role as a potent vasodilator and platelet aggregation inhibitor, it is likely to be found in areas of the cell where these processes occur .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbaprostacyclin involves the conversion of Prostaglandin I2 (PGI2) to Carbaprostacyclin by introducing a carbaprostane ring. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin I2 (PGI2)", "Carbaprostane" ], "Reaction": [ "PGI2 is first converted to 6-keto-PGF1α by reduction with sodium borohydride.", "6-keto-PGF1α is then converted to 6-keto-PGF1α-methyl ester by esterification with methanol and sulfuric acid.", "6-keto-PGF1α-methyl ester is then converted to the corresponding aldehyde by oxidation with pyridinium chlorochromate.", "The aldehyde is then reacted with the carbaprostane ring in the presence of sodium borohydride to form Carbaprostacyclin." ] } | |
Número CAS |
69552-46-1 |
Fórmula molecular |
C21H34O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(5E)-5-[(3aR,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m1/s1 |
Clave InChI |
XZFRIPGNUQRGPI-GRIBHNIZSA-N |
SMILES isomérico |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C/CCCC(=O)O)/C2)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Apariencia |
Assay:≥99%A crystalline solid |
Pictogramas |
Irritant |
Sinónimos |
(5E)-6a-carba-prostaglandin I2 6,9-methano PGI2 6,9-methano-PGI2 6,9-methanoprostaglandin I2 6a-carba-PGI2 9alpha-deoxy-9alpha-methylene-PGI2 carba PGX carba-prostacyclin carbacyclin carbacycline carbaprostacyclin carboprostacyclin carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer carboprostacyclin, monosodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of carbaprostacyclin?
A1: Carbaprostacyclin primarily targets the prostacyclin receptor (IP receptor), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does carbaprostacyclin binding to the IP receptor affect intracellular signaling pathways?
A2: Upon binding to the IP receptor, carbaprostacyclin primarily activates the Gαs protein-coupled pathway. This leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , ]
Q3: Besides the IP receptor, does carbaprostacyclin interact with other molecular targets?
A3: Research suggests that carbaprostacyclin may also activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway. [, , , , , , ]
Q4: What are the downstream effects of carbaprostacyclin-mediated activation of cAMP and PPARδ pathways?
A4: Carbaprostacyclin-induced cAMP elevation contributes to its vasodilatory and antithrombotic effects. [, , ] Activation of the PPARδ pathway may contribute to its role in adipocyte differentiation, regulation of gene expression, and modulation of inflammatory responses. [, , , , , ]
Q5: How does carbaprostacyclin compare to prostaglandin E2 (PGE2) in terms of its effects on vascular smooth muscle cells?
A5: While both carbaprostacyclin and PGE2 can induce cAMP accumulation in vascular smooth muscle cells, the effects of PGE2 can be attenuated by prolonged exposure to inflammatory mediators. []
Q6: What is the role of carbaprostacyclin in regulating fibroblast function?
A6: Carbaprostacyclin has been shown to inhibit fibroblast migration and collagen gel contraction, suggesting a role in tissue remodeling. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway. [, ]
Q7: What are the key structural features of carbaprostacyclin that contribute to its activity?
A7: The meta-carboxyphenylene ring replacing C1-C4 of natural prostacyclin, the Z-isomerism at the Δ5 double bond, the S-configuration of the hydroxyl group at C15, and the cyclohexyl substitution at the terminal position all contribute significantly to carbaprostacyclin's activity and stability. []
Q8: How does carbaprostacyclin's stability compare to natural prostacyclin?
A8: Carbaprostacyclin exhibits significantly higher stability compared to natural prostacyclin, particularly against hydrolysis of the enol ether bond. []
Q9: What are some potential therapeutic applications of carbaprostacyclin based on its pharmacological properties?
A9: Carbaprostacyclin's vasodilatory, antithrombotic, and anti-inflammatory properties make it a potential therapeutic agent for conditions such as pulmonary hypertension, Raynaud's phenomenon, and peripheral vascular disease. [, , , ]
Q10: Has carbaprostacyclin been investigated for its potential in treating specific diseases?
A10: Yes, carbaprostacyclin has shown promise in preclinical models of hindlimb ischemia, promoting vascular growth and improving blood perfusion. [] It has also been investigated for its role in treating Raynaud's phenomenon in scleroderma, showing improvements in symptom severity and ulcer healing. []
Q11: What in vitro models have been used to study the effects of carbaprostacyclin?
A11: Researchers have employed various in vitro models, including: * Primary cultures of adult rat hepatocytes to study its effects on DNA synthesis and proliferation. []* Ob1771 pre-adipose cells to investigate its role in adipocyte differentiation. [, ]* Human fetal lung fibroblasts to assess its impact on fibroblast migration. []* Bovine chondrocytes to characterize the PGE2 receptor subtype. []* Human pulmonary artery smooth muscle cells to study its effects on cAMP production. []* Rat preputial sebocytes to investigate its role in sebaceous gland differentiation. [, ]* Mouse neuroblastoma/hamster brain hybridoma cells (NCB-20) to characterize the pharmacology of IP prostanoid receptors. []
Q12: What animal models have been utilized in carbaprostacyclin research?
A12: Animal models used in carbaprostacyclin research include:* Mouse models of hindlimb ischemia to investigate its effects on vascular growth. [, ]* Rat models to study its influence on blood pressure and platelet aggregation. []* Newborn pig models to examine its role in cerebral vasodilation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



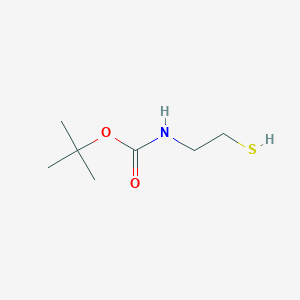

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)



